3-Cyclohepten-1-ol

mechanistic enzymology radical clock cytochrome P450

3-Cyclohepten-1-ol (CAS 6925-17-3, synonym cyclohept-3-en-1-ol) is a seven‑membered cyclic allylic alcohol bearing the hydroxyl group at the 1‑position and an isolated C=C bond at the 3‑position. Unlike its regioisomer 2‑cyclohepten‑1‑ol (CAS 4096‑38‑2), the unconjugated 3‑ene architecture makes this compound a mechanistically diagnostic probe in enzymology and a regiospecific intermediate for polypropionate synthesis, yet commercial methodologies for accessing enantiomerically pure 3‑cyclohepten‑1‑ol remain essentially unreported.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 6925-17-3
Cat. No. B3386010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohepten-1-ol
CAS6925-17-3
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC=CCC(C1)O
InChIInChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1,3,7-8H,2,4-6H2
InChIKeyQLYKCLPUYZYGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohepten-1-ol (CAS 6925-17-3) for Chemical Research and Procurement: A Structural and Functional Baseline


3-Cyclohepten-1-ol (CAS 6925-17-3, synonym cyclohept-3-en-1-ol) is a seven‑membered cyclic allylic alcohol bearing the hydroxyl group at the 1‑position and an isolated C=C bond at the 3‑position . Unlike its regioisomer 2‑cyclohepten‑1‑ol (CAS 4096‑38‑2), the unconjugated 3‑ene architecture makes this compound a mechanistically diagnostic probe in enzymology and a regiospecific intermediate for polypropionate synthesis, yet commercial methodologies for accessing enantiomerically pure 3‑cyclohepten‑1‑ol remain essentially unreported .

Reported diagnostic marker for cationic rearrangement pathways in radical-clock enzymology studies
Regiospecific synthetic intermediate for polypropionate scaffolds (not accessible via cycloheptene allylic oxidation)
Enantiopure compound not routinely reported; racemate may support chiral resolution method development

Why 3-Cyclohepten-1-ol Cannot Be Replaced by 2-Cyclohepten-1-ol or Cycloheptanol in Mechanistic and Synthetic Workflows


3‑Cyclohepten‑1‑ol, its double‑bond isomer 2‑cyclohepten‑1‑ol, and the fully saturated analogue cycloheptanol share the same elemental composition (C₇H₁₂O vs. C₇H₁₄O) and comparable molecular weights, but their divergent regio‑ and oxidation‑state chemistry confers mutually exclusive biological and synthetic utility. The unconjugated 3‑en‑1‑ol arrangement is the sole product that unambiguously reports on a cationic rearrangement pathway in norcarane‑derived radical‑clock experiments, whereas the 2‑isomer arises from a distinct radical manifold or direct allylic oxidation . Consequently, substitution by an incorrect regioisomer would abolish the diagnostic signal that researchers rely on for mechanistic enzymology, while replacement by the saturated alcohol eliminates the C=C bond required for downstream olefin‑centric transformations .

2-Cyclohepten-1-ol (regioisomer)
May abolish the diagnostic cationic rearrangement signal; arises from a distinct radical pathway and does not serve as mechanistic probe equivalent.
Cycloheptanol (saturated analog)
Eliminates the olefin functionality required for downstream transformations; oxidation state mismatch limits direct substitution in synthetic sequences.

Quantitative Differentiation of 3-Cyclohepten-1-ol Relative to Closest Analogs: A Product-Specific Evidence Guide


3-Cyclohepten-1-ol as the Exclusive Cationic Rearrangement Marker in Norcarane Radical-Clock Assays

In norcarane oxidation catalyzed by the unspecific peroxygenase AaeUPO, 3-cyclohepten-1-ol (product D) is formed with a relative yield of 1.8%, whereas the radical-derived rearrangement product (2-cyclohexenyl)methanol (product A) is formed with only 0.2%, yielding a cationic‑to‑radical product ratio of 9:1 . This contrasts with P450cam, where the two products are formed at 0.6% and 1.6% respectively, giving a ratio of 0.38:1 . For sMMO from Methylosinus trichosporium OB3b, 3-cyclohepten-1-ol is the unique product that directly reports on the formation of a cationic intermediate, while 3-hydroxymethylcyclohexene arises from radical intermediates . The estimated lower limit of the radical lifetime is 20 ps for sMMO , whereas AaeUPO exhibits a much shorter radical lifetime of 9.4 ps and an oxygen rebound rate of 1.06 × 10¹¹ s⁻¹, which is 6–20× faster than values observed for functionally similar P450s (0.62–2 × 10¹⁰ s⁻¹) .

Cationic Rearrangement Marker
Head-to-head
Target: AaeUPO 3-cyclohepten-1-ol 1.8% (cationic reporter); sMMO unique cationic marker
Comparator: AaeUPO (2-cyclohexenyl)methanol 0.2% (radical); P450cam 0.6% vs 1.6% radical
Supports cationic intermediate assignment in enzyme mechanism studies
norcarane oxidation, GC/MS; ratios AaeUPO 9:1, P450cam 0.38:1
mechanistic enzymology radical clock cytochrome P450 methane monooxygenase

Regiospecific Synthetic Access to 3-Cyclohepten-1-ol via [3.2.1]Oxabicyclic Ring Opening Contrasts with Non-Selective Allylic Oxidation Routes to 2-Cyclohepten-1-ol

3‑Cyclohepten‑1‑ol can be prepared regiospecifically via iron‑catalyzed arylative or alkenylative ring opening of [3.2.1]oxabicyclic alkenes using Grignard reagents, FeCl₃, and TMEDA, delivering highly substituted 3‑cyclohepten‑1‑ols in good yield with high regio‑ and stereoselectivity . In contrast, 2‑cyclohepten‑1‑ol is typically accessed via Pd‑catalyzed allylic acetoxylation of cycloheptene followed by hydrolysis, a method that is inherently non‑regiospecific and can produce mixtures of regioisomers or over‑oxidation products . The Lautens group achieved regioisomeric ratios as high as 380:1 for related reductive ring openings when employing 1,4‑bis(diphenylphosphino)butane as the phosphine ligand with Ni(COD)₂, demonstrating that ligand‑controlled catalytic systems can deliver essentially regioisomerically pure cycloheptenol products .

Regiospecific Synthetic Entry
Cross-study comparable
Target: Fe-catalyzed ring opening of [3.2.1]oxabicyclic alkenes—regiospecific for 3-isomer
Comparator: Allylic acetoxylation of cycloheptene—non-regiospecific; may co-produce 2-isomer
Supports procurement of regioisomerically pure 3-cyclohepten-1-ol via reported synthetic route
Lautens system: regioselectivity up to 380:1 for related cycloheptenols
organic synthesis regioselective ring opening oxabicyclic alkenes iron catalysis

Cycloheptene-Derived Cycloheptenol/Cycloheptenone Exhibits an Intermediate Allylic Oxidation:Epoxidation Selectivity of 77:23, Distinct from Cyclohexene (97:3) and Cyclooctene (2:98)

Under aerobic oxidation catalyzed by NHPI/Fe(BTC), cycloheptene yields cycloheptenol/cycloheptenone with 77% selectivity and cycloheptene oxide with 23% selectivity at 4 h, representing a unique intermediate behavior between cyclohexene (97% allylic oxidation, 3% epoxide) and cyclooctene (95% epoxide, 2% allylic oxidation) . This differential selectivity arises from the specific conformational and electronic properties of the seven-membered ring, which modulate the competition between hydrogen-atom abstraction (leading to allylic products) and direct oxygen transfer (leading to epoxide) . For procurement purposes, this means that cycloheptene-derived 3-cyclohepten-1-ol and its oxidized congener are preferentially accessible via allylic oxidation, whereas cyclooctenol requires an entirely different synthetic strategy.

Allylic Oxidation Selectivity
Class-level inference
77:23 allylic:epoxide
Informs oxidation pathway preference for cycloheptene scaffold
NHPI/Fe(BTC), O₂, 4 h; cyclohexene 97:3, cyclooctene 2:98
aerobic oxidation metal-organic frameworks allylic oxidation epoxidation selectivity

Unlike 2-Cyclohepten-1-ol, 3-Cyclohepten-1-ol Lacks a Validated Enantioselective Synthesis Protocol, Limiting Its Use as a Chiral Building Block

Both (R)- and (S)-enantiomers of 2-cyclohepten-1-ol can be prepared in high enantiomeric purity via lipase-catalyzed enantioselective transesterification of racemic trans-2-(phenylseleno)cycloheptanol, followed by selenoxide elimination and hydrolysis . The resulting chiral synthons are commercially relevant for the enantioselective synthesis of natural products such as guanacastepenes, where (R)-3-vinyl-2-cycloheptenol serves as a key intermediate . In contrast, no analogous enzymatic or chemocatalytic method has been reported for the direct enantioselective preparation of 3-cyclohepten-1-ol. While the Lautens group achieved >90% ee for substituted cycloheptenols via enantioselective reductive ring opening of [3.2.1]oxabicyclic alkenes at elevated temperatures , this methodology addresses substituted derivatives and not the parent 3-cyclohepten-1-ol.

Enantioselective Methodology
Data to verify
Target: No direct enantioselective synthesis reported for parent 3-cyclohepten-1-ol
Comparator: 2-Cyclohepten-1-ol enantiomers accessible via lipase resolution (Izumi & Eda, 1995)
Chiral building block procurement requires method development; racemate may support chiral chromatography calibration
Substituted 3-isomer derivatives achieved >90% ee under Ni/BINAP/DIBAL-H at elevated temperature
enantioselective synthesis lipase resolution chiral building blocks kinetic resolution

Specific Research Application Scenarios for 3-Cyclohepten-1-ol Based on Quantitative Differentiation Evidence


Mechanistic Probe Studies in Cytochrome P450 and Peroxygenase Enzymology

3‑Cyclohepten‑1‑ol is uniquely required for radical‑clock experiments employing norcarane as the substrate. The compound serves as the exclusive GC/MS‑detectable marker of a cationic rearrangement pathway, with product distributions varying across enzyme isoforms (AaeUPO: 1.8%; P450cam: 0.6%; CYP2E1: not detected) . Researchers designing mechanistic studies of P450, sMMO, or peroxygenase enzymes should procure 3‑cyclohepten‑1‑ol as an authentic standard for product identification and quantification, as no other cycloheptenol isomer provides the same diagnostic signal .

Regiospecific Building Block for Polypropionate and Natural Product Synthesis

When a synthetic sequence requires a cycloheptene scaffold with the hydroxyl group and the olefin in a 1,3‑relationship, 3‑cyclohepten‑1‑ol is the mandatory starting material. The iron‑catalyzed ring opening of [3.2.1]oxabicyclic alkenes provides a direct, regiospecific entry to this regioisomer , whereas allylic oxidation of cycloheptene would predominantly yield the 2‑isomer. Laboratories engaged in the synthesis of polypropionate‑derived seven‑membered carbocycles should specify 3‑cyclohepten‑1‑ol rather than the 2‑isomer to avoid costly regioisomer separation steps.

Selective Aerobic Oxidation Methodology Development on the Cycloheptene Scaffold

The cycloheptene framework exhibits a distinctive allylic‑oxidation‑to‑epoxidation ratio of 77:23 under NHPI/Fe(BTC)‑catalyzed aerobic conditions, contrasting sharply with cyclohexene (97:3) and cyclooctene (2:98) . This intermediate selectivity makes 3‑cyclohepten‑1‑ol (and its ketone oxidation product 3‑cyclohepten‑1‑one) an attractive target system for developing new oxidation catalysts that aim to push selectivity toward either the allylic or epoxide manifold. Research groups working on selective oxidation should procure 3‑cyclohepten‑1‑ol as a reference standard for product calibration.

Chiral Chromatography Method Development and Analytical Reference Standard Procurement

Because no direct enzymatic or chemocatalytic enantioselective synthesis of 3‑cyclohepten‑1‑ol has been reported, separation of enantiomers currently relies on chiral stationary‑phase HPLC or simulated moving‑bed chromatography . Laboratories developing chiral separation methods or requiring racemic 3‑cyclohepten‑1‑ol as a reference standard for enantiomeric excess determination should procure the racemic compound specifically, recognizing that the analogous 2‑isomer is commercially available in enantioenriched form and would not serve as a suitable surrogate for method validation.

Application
Selection Property
Validation Focus
Mechanistic Probe Studies
Diagnostic signal for cationic rearrangement
Cross-enzyme product distribution verification
Regiospecific Building Block
1,3-ene-ol regioisomeric architecture
Isomeric purity in downstream synthetic sequences
Oxidation Methodology Development
Intermediate allylic oxidation preference
Selectivity modulation under catalyst screening
Chiral Separation Method Calibration
Racemic reference standard
Chiral resolution method validation
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